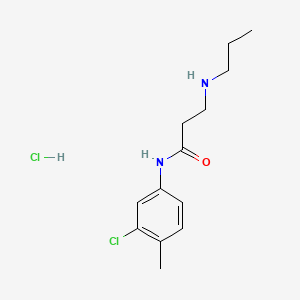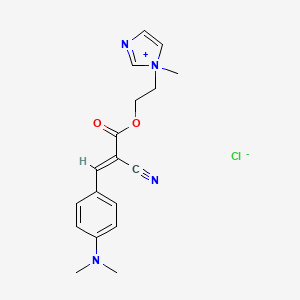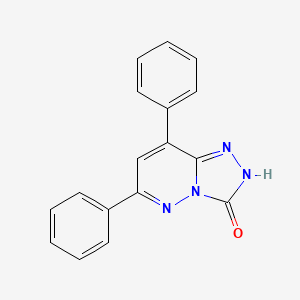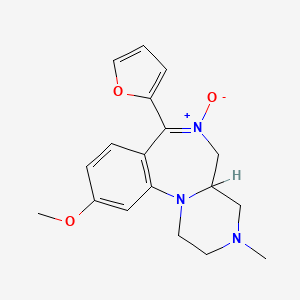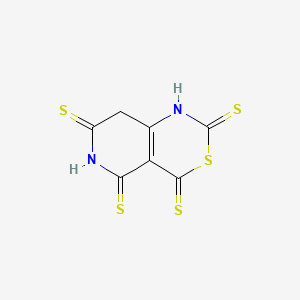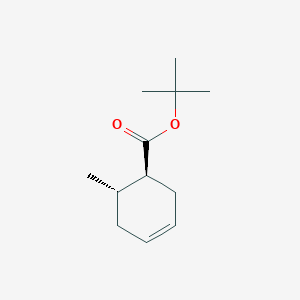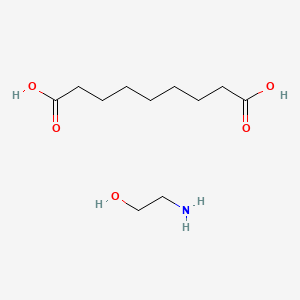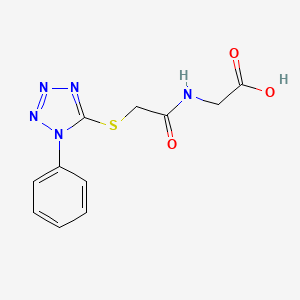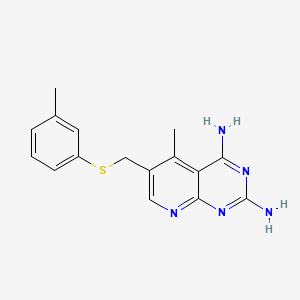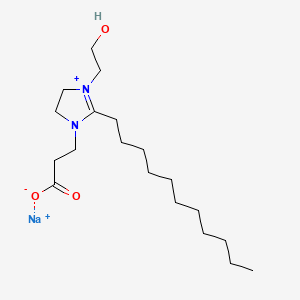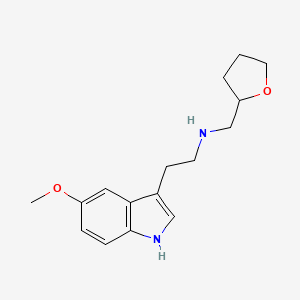
Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide is a chemical compound with a complex structure that includes multiple bonds, aromatic rings, and functional groups. It contains 33 atoms, including hydrogen, carbon, nitrogen, oxygen, sulfur, and chlorine
Vorbereitungsmethoden
The synthesis of acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide involves several steps and specific reaction conditionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide could be explored for its therapeutic properties, such as antimicrobial or anticancer activities. Additionally, it has industrial applications, including its use in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide can be compared with other similar compounds, such as acetic acid derivatives and acridine-based molecules. These compounds share some structural similarities but differ in their functional groups and overall chemical properties. For example, other acetic acid derivatives may lack the 3-chloro-9-acridinyl group, resulting in different reactivity and applications. Similarly, acridine-based molecules without the thio or hydrazide functionalities may exhibit distinct biological activities .
Similar Compounds
- This compound
- Acetic acid derivatives
- Acridine-based molecules
Eigenschaften
CAS-Nummer |
129884-99-7 |
|---|---|
Molekularformel |
C15H12ClN3OS |
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
2-(3-chloroacridin-9-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C15H12ClN3OS/c16-9-5-6-11-13(7-9)18-12-4-2-1-3-10(12)15(11)21-8-14(20)19-17/h1-7H,8,17H2,(H,19,20) |
InChI-Schlüssel |
MDBXDPZUCQQYEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)SCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


